BenchChemオンラインストアへようこそ!

CYCLO(-SER-SER)

Anticancer Cyclic Dipeptides Cytotoxicity

CYCLO(-SER-SER) is the definitive (3S,6S)-DKP scaffold for programs demanding validated, quantitative biological performance. Its distinct boat conformation (ΔE = 15.16 kJ mol⁻¹ vs. planar) drives superior cytotoxicity: 80.3% HeLa, 70.7% HT-29, 67.3% MCF-7 inhibition at 100 µg/mL. In antimicrobial screening, it delivers a 10.3 mm zone of inhibition against S. aureus (1 mg/mL), outperforming cyclo(Ser-Tyr) by 21%. This intrinsic conformational and biological fingerprint makes it an irreplaceable positive control and lead scaffold. Procure with confidence—validated stability, defined energetics, and multi-target efficacy in one constrained cyclic dipeptide.

Molecular Formula C6H10N2O4
Molecular Weight 174.15 g/mol
CAS No. 15996-17-5
Cat. No. B107297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCYCLO(-SER-SER)
CAS15996-17-5
Synonyms2,5-Piperazinedione,3,6-bis(hydroxymethyl)-,cis-(8CI,9CI)
Molecular FormulaC6H10N2O4
Molecular Weight174.15 g/mol
Structural Identifiers
SMILESC(C1C(=O)NC(C(=O)N1)CO)O
InChIInChI=1S/C6H10N2O4/c9-1-3-5(11)8-4(2-10)6(12)7-3/h3-4,9-10H,1-2H2,(H,7,12)(H,8,11)/t3-,4-/m0/s1
InChIKeySUWGHSHLNOADHI-IMJSIDKUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CYCLO(-SER-SER) (CAS 15996-17-5): A Cyclic Dipeptide Scaffold for Conformational and Bioactivity Studies


CYCLO(-SER-SER), also known as cyclo(L-Ser-L-Ser) or (3S,6S)-3,6-bis(hydroxymethyl)piperazine-2,5-dione, is a member of the 2,5-diketopiperazine (DKP) class of cyclic dipeptides [1]. Composed of two L-serine residues, it possesses a molecular formula of C₆H₁₀N₂O₄ and a molecular weight of 174.15 g/mol [1]. The compound's constrained cyclic structure confers enhanced resistance to enzymatic degradation compared to linear dipeptides, making it a valuable scaffold for probing peptide conformation and biological interactions [2].

Why Substituting CYCLO(-SER-SER) with Other Cyclic Dipeptides May Compromise Experimental Reproducibility


CYCLO(-SER-SER) cannot be freely substituted with other DKP analogs due to its unique conformational behavior, which directly impacts its biological activity profile. While the DKP backbone is common to many cyclic dipeptides, the specific side-chain arrangement of two hydroxymethyl groups in CYCLO(-SER-SER) dictates its ability to adopt a distinct boat conformation in solution [1]. This conformational preference influences its interaction with biological targets and its overall stability [2]. Direct comparative studies have shown that replacing CYCLO(-SER-SER) with a closely related analog like cyclo(Ser-Tyr) leads to a complete loss of specific biological effects, such as the observed cardiac chronotropic response [3]. Therefore, using a generic 'cyclic dipeptide' as a substitute risks invalidating experimental outcomes and obscuring structure-activity relationships.

Quantitative Differentiation of CYCLO(-SER-SER) Against Key Analogs: A Procurement-Focused Evidence Guide


Comparative Anticancer Activity: CYCLO(-SER-SER) vs. Cyclo(Ser-Tyr) in HeLa Cells

In a direct head-to-head comparison, CYCLO(-SER-SER) demonstrated a 31% higher inhibition of HeLa cervical cancer cell growth compared to the closely related analog cyclo(Ser-Tyr) at the same concentration of 100 µg/mL [1]. This establishes a clear, quantifiable difference in anticancer efficacy between these two serine-containing cyclic dipeptides.

Anticancer Cyclic Dipeptides Cytotoxicity

Differential Cytotoxicity Profile Across Cancer Cell Lines: CYCLO(-SER-SER) Exhibits Broader Spectrum than Cyclo(Ser-Tyr)

A cross-study comparable analysis reveals that CYCLO(-SER-SER) displays a broader and more potent cytotoxic profile across a panel of human cancer cell lines compared to cyclo(Ser-Tyr) [1]. While both compounds showed activity, CYCLO(-SER-SER) achieved >50% inhibition in HeLa, HT-29, and MCF-7 cells, whereas cyclo(Ser-Tyr) only exceeded this threshold in HeLa and HT-29 cells. Notably, CYCLO(-SER-SER) inhibited MCF-7 breast cancer cell growth by 67.3%, significantly outperforming cyclo(Ser-Tyr)'s 36.8% inhibition [1].

Cancer Cell Line Panel Comparative Cytotoxicity Broad-spectrum Activity

Superior Antimicrobial Activity of CYCLO(-SER-SER) Against Key Pathogens Relative to Cyclo(Ser-Tyr)

A direct head-to-head comparison of antimicrobial activity reveals that CYCLO(-SER-SER) consistently produced larger zones of inhibition against a panel of Gram-positive bacteria compared to cyclo(Ser-Tyr) [1]. Against *Staphylococcus aureus*, CYCLO(-SER-SER) generated an inhibition zone of 10.3 mm, whereas cyclo(Ser-Tyr) showed a smaller zone of 8.5 mm at the same concentration [1]. A similar trend was observed for *Bacillus subtilis*.

Antimicrobial MIC Gram-positive

Distinct Conformational Energy Landscape: The 15.16 kJ/mol Energetic Penalty for Planarity in CYCLO(-SER-SER)

Density Functional Theory (DFT) calculations reveal a unique energetic preference for a boat conformation of the diketopiperazine ring in CYCLO(-SER-SER), which is 15.16 kJ mol⁻¹ lower in energy than a planar conformation [1]. This is in contrast to the near-planar conformation observed in the solid state via X-ray crystallography, which is attributed to crystal packing forces [1]. This quantitative energy difference provides a specific, measurable parameter that distinguishes its solution-phase behavior from that of other cyclic dipeptides, which may favor different conformations.

Conformational Analysis DFT Calculations Molecular Modeling

Optimal Application Scenarios for CYCLO(-SER-SER) Based on Verified Quantitative Evidence


Lead Compound for Broad-Spectrum Anticancer Drug Discovery

CYCLO(-SER-SER) is optimally utilized as a lead scaffold in anticancer drug discovery programs requiring a starting point with demonstrated, broad-spectrum cytotoxicity. The quantitative evidence shows it inhibits HeLa, HT-29, and MCF-7 cancer cell growth by 80.3%, 70.7%, and 67.3%, respectively, at 100 µg/mL [1]. This profile, particularly its significant activity against MCF-7 cells (67.3% inhibition), makes it a superior choice over analogs like cyclo(Ser-Tyr), which shows only 36.8% inhibition in the same cell line [1].

Positive Control for Antimicrobial Susceptibility Testing

Due to its quantifiably superior activity against *Staphylococcus aureus* (zone of inhibition of 10.3 mm at 1 mg/mL) compared to the closest analog cyclo(Ser-Tyr) (8.5 mm) [1], CYCLO(-SER-SER) is an excellent positive control for establishing assay sensitivity in antimicrobial disc diffusion tests targeting Gram-positive pathogens. Its performance provides a clear, measurable benchmark for evaluating new chemical entities.

Calibration Standard for Conformational Energy Modeling of DKPs

CYCLO(-SER-SER) serves as a critical calibration standard for computational chemists modeling cyclic dipeptide conformations. The precisely calculated energy difference of 15.16 kJ mol⁻¹ between its favored boat conformation and the planar form [1] provides a unique and verifiable benchmark for validating DFT methods and force fields used in the study of constrained peptide systems. This specific energetic fingerprint is not available for many other DKP analogs.

Model Compound for Studying Serum-Stable Peptidomimetics

CYCLO(-SER-SER)'s intrinsic stability as a cyclic dipeptide, which is a class-level property of DKPs known for enhanced resistance to enzymatic degradation [1], makes it a valuable model for designing serum-stable peptidomimetics. While quantitative PK data for this specific compound are limited, its established conformational rigidity [2] and structural simplicity make it an ideal scaffold for introducing modifications to improve pharmacokinetic properties while retaining a stable backbone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for CYCLO(-SER-SER)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.